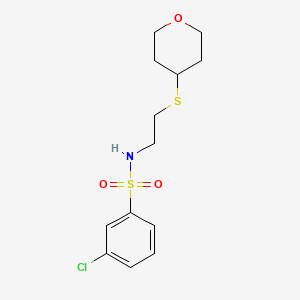

3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide

Description

3-Chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chlorophenyl group and a unique N-substituent comprising a thioether-linked tetrahydro-2H-pyran moiety. The tetrahydro-2H-pyran (a six-membered oxygen-containing heterocycle) contributes to the compound’s conformational flexibility and lipophilicity, while the thioether bridge may enhance metabolic stability compared to oxygen-based ethers. This structural framework is commonly explored in medicinal chemistry for targeting receptors such as α2A-adrenergic and 5-HT7 serotonin receptors .

Properties

IUPAC Name |

3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S2/c14-11-2-1-3-13(10-11)20(16,17)15-6-9-19-12-4-7-18-8-5-12/h1-3,10,12,15H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSUBVOHBHGQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies and reviews to provide a comprehensive overview.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClN₁O₃S |

| Molecular Weight | 341.9 g/mol |

| CAS Number | 2034485-17-9 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular targets. Sulfonamides are known to interfere with bacterial folic acid synthesis, which is crucial for their growth and replication. The presence of the chloro group and the tetrahydropyran moiety enhances the compound's lipophilicity, potentially improving its cell membrane permeability.

Antimicrobial Activity

Sulfonamides, including this compound, have demonstrated significant antimicrobial properties. They inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis. Studies have shown that derivatives of sulfonamides can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent research has indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance anticancer activity. Compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells, showing promising results in vitro.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several sulfonamide derivatives, including those with tetrahydropyran substitutions. The results indicated enhanced efficacy against resistant bacterial strains, suggesting that the tetrahydropyran moiety could play a role in overcoming resistance mechanisms .

- Cytotoxicity Against Cancer Cell Lines : Another investigation focused on the cytotoxic effects of related sulfonamides on human cancer cell lines such as HeLa and MCF-7. The findings revealed that certain modifications led to significant reductions in cell viability, indicating potential therapeutic applications .

- Inhibition of Enzymatic Activity : Research highlighted the inhibitory effects of sulfonamide derivatives on key enzymes like carbonic anhydrase and matrix metalloproteinases (MMPs). These enzymes are crucial in cancer metastasis and inflammatory responses, suggesting that this compound could have broader implications in treating inflammatory diseases .

Comparison with Similar Compounds

Core Benzenesulfonamide Derivatives

3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (15)

- Key Differences : Replaces the tetrahydro-2H-pyran-thioethyl group with a piperidinylmethyl-ether-linked dihydrobenzofuran.

- Impact : The oxygen-based ether and rigid dihydrobenzofuran may reduce flexibility and alter binding kinetics compared to the thioether-tetrahydro-2H-pyran motif. Higher yield (83%) suggests favorable synthesis .

- 5-Chloro-2-methoxy-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (17) Key Differences: Introduces a 5-chloro-2-methoxy substituent on the benzene ring.

Heterocyclic-Substituted Analogs

- 3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide Key Differences: Incorporates furan and thiophene methyl groups on the sulfonamide nitrogen.

3-Chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide

Physicochemical Properties

| Property | Target Compound | Compound 15 | Compound 22 | Compound 7 |

|---|---|---|---|---|

| Molecular Weight | N/A | ~550 | ~540 | 409.9 |

| Melting Point | N/A | Oil | 297–298°C | N/A |

| Solubility (Polarity) | N/A | Likely low | Moderate (solid) | N/A |

Key Observations :

- The tetrahydro-2H-pyran-thioethyl group (target) likely increases lipophilicity compared to dihydrobenzofuran-ether analogs (Compound 15).

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide?

The synthesis typically involves two key steps: (1) functionalization of the tetrahydro-2H-pyran-4-yl moiety and (2) coupling to the benzenesulfonamide core. For the tetrahydro-2H-pyran-4-thioethyl group, tetrahydro-2H-pyran-4-sulfonyl chloride (or its derivatives) can react with ethanedithiol under basic conditions (e.g., NaH in THF) to form the thioether intermediate . The benzenesulfonamide core is prepared via chlorosulfonation of 3-chlorobenzenesulfonyl chloride, followed by amidation with the thioethylamine intermediate. Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side reactions like over-chlorination or disulfide formation .

Q. How can the structure of this compound be confirmed experimentally?

A combination of techniques is recommended:

- NMR Spectroscopy : H and C NMR can confirm the presence of the tetrahydro-2H-pyran ring (e.g., δ 3.5–4.0 ppm for pyran oxygen protons) and the benzenesulfonamide moiety (aromatic protons at δ 7.2–8.0 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular formula (e.g., exact mass 314.0822 for CHClNOS) .

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the 3D structure, as demonstrated for related sulfonamide derivatives .

Q. What solvents and reagents are optimal for purification?

- Recrystallization : Use polar aprotic solvents like ethyl acetate or methanol/water mixtures to exploit solubility differences.

- Chromatography : Silica gel column chromatography with dichloromethane:methanol (95:5) gradients effectively separates sulfonamide derivatives .

Avoid benzene due to toxicity concerns; methylene chloride is a safer alternative for extraction .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran-4-ylthio group influence bioactivity compared to other substituents?

The tetrahydro-2H-pyran group enhances metabolic stability and membrane permeability due to its semi-rigid, oxygen-rich structure. Comparative studies with morpholine or piperidine analogs show that the pyran ring improves pharmacokinetic properties (e.g., longer half-life) in in vitro assays . For example, replacing the pyran with a morpholine group (as in 3-amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide) reduces logP by ~0.5 units, affecting blood-brain barrier penetration .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Common issues include:

- Byproduct Formation : Monitor reaction progress via TLC or HPLC to detect intermediates like disulfides or over-chlorinated byproducts. Adjust stoichiometry of NaH or thiol reagents to suppress side reactions .

- Solvent Effects : Switch from THF to DMF for better solubility of intermediates at higher concentrations .

- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during sulfonamide coupling minimizes decomposition .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the sulfonamide and pyran groups .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase enzymes). The chlorine atom at the 3-position shows strong hydrophobic interactions in binding pockets .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity data from analogs to optimize the lead compound .

Q. What analytical methods differentiate polymorphic forms of this sulfonamide?

- DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points and phase transitions, while thermogravimetric analysis (TGA) assesses thermal stability .

- PXRD : Powder X-ray diffraction distinguishes crystalline forms. For example, a monoclinic crystal system (space group P21) has distinct peaks at 2θ = 12.5° and 15.7° compared to orthorhombic forms .

Methodological Guidelines

Q. How to design SAR studies for this compound?

- Core Modifications : Synthesize analogs with substituents at the benzene ring (e.g., nitro, methyl) or pyran ring (e.g., methyl, fluorine) .

- Bioactivity Assays : Test against target enzymes (e.g., carbonic anhydrase IX) using fluorescence-based assays. IC values < 10 nM indicate high potency .

- Data Analysis : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to activity .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with sulfonamide intermediates .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., methylene chloride) .

- Waste Disposal : Neutralize acidic/basic waste with 10% NaOH or HCl before disposal .

Data Contradictions and Solutions

Q. How to address discrepancies in NMR spectra between batches?

- Impurity Profiling : Use LC-MS to detect trace impurities (e.g., residual starting materials).

- Deuterated Solvent Effects : Ensure consistent use of deuterated DMSO or CDCl, as solvent shifts can alter peak positions .

- Dynamic Exchange : For NH protons in sulfonamides, variable-temperature NMR (e.g., 25°C vs. 60°C) resolves broadening caused by hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.